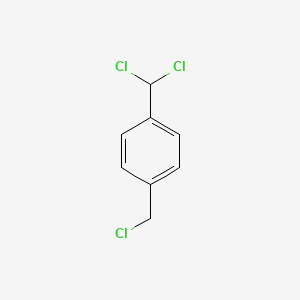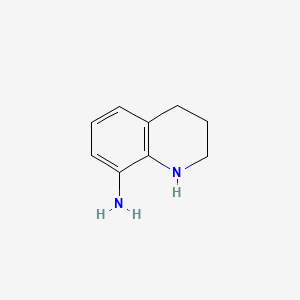
1,2,3,4-テトラヒドロキノリン-8-アミン
概要
説明
1,2,3,4-Tetrahydroquinolin-8-amine is a chemical compound with the CAS Number: 54012-92-9 . It has a molecular weight of 148.21 and its IUPAC name is 1,2,3,4-tetrahydro-8-quinolinamine .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs has been a subject of interest in the scientific community . The reaction proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinolin-8-amine is represented by the linear formula C9H12N2 . The InChI key for this compound is LILSBXJJIIFDGR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydroquinolin-8-amine is a viscous liquid . It has a boiling point of 145°C at 760 mmHg . The compound should be stored at a temperature of 4°C and protected from light .科学的研究の応用
化学合成
1,2,3,4-テトラヒドロキノリン-8-アミンは、1,2,3,4-テトラヒドロキノリン、2,3-ジヒドロ-4 (1H)-キノリンオン、4 (1H)-キノリンオンなどのさまざまな合成アプローチに使用されます . これらの合成には、環化に続く還元または酸化、SNAr終了シーケンス、酸触媒による環化または転位、高温環化、金属促進プロセスが含まれます .
医薬品用途
1,2,3,4-テトラヒドロキノリン核は、無数の合成医薬品の一般的なコア構造です . たとえば、ニカインプロールは抗不整脈薬、オキサムニキンは住血吸虫駆除薬、ビラントマイシンは抗真菌活性も持つ抗ウイルス抗生物質です .
抗HIV薬
(S)-5,6,7,8-テトラヒドロキノリン-8-アミンを有する化合物AMD11070は、強力なCXCR4アンタゴニストとして同定されています . これは、抗HIV薬だけでなく、複数のメカニズムを通じて癌の進行を阻害できる薬剤として、新規化合物の開発のための潜在的な候補となります .
癌治療
上記のように、(S)-5,6,7,8-テトラヒドロキノリン-8-アミンを含む化合物は、癌の進行を潜在的に阻害する可能性があります . これは、CXCR4が多くの癌細胞の種類の表面に発現するケモカイン受容体であるためです .
神経変性疾患
1,2,3,4-テトラヒドロイソキノリンは、1,2,3,4-テトラヒドロキノリン-8-アミンを含む化合物のクラスであり、さまざまな感染性病原体および神経変性疾患に対して多様な生物学的活性を示すことが判明しています .
感染性病原体
Safety and Hazards
The safety information for 1,2,3,4-Tetrahydroquinolin-8-amine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
将来の方向性
The future directions for 1,2,3,4-Tetrahydroquinolin-8-amine and its analogs are promising. The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . The biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action are areas of ongoing research .
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydroquinolin-8-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin . The interaction between 1,2,3,4-Tetrahydroquinolin-8-amine and monoamine oxidase can inhibit the enzyme’s activity, leading to increased levels of these neurotransmitters. This interaction is crucial in understanding the compound’s potential therapeutic effects on neurological disorders.
Cellular Effects
1,2,3,4-Tetrahydroquinolin-8-amine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of the retinoic acid receptor-related orphan receptor gamma (RORγ), which plays a role in the differentiation of CD4+ T cells into Th17 cells . This modulation can impact the production of pro-inflammatory cytokines, such as interleukin 17 and interleukin 22, thereby influencing immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydroquinolin-8-amine involves its binding interactions with various biomolecules. The compound can act as an inverse agonist for RORγ, inhibiting its transcriptional activity . This inhibition is achieved through the binding of 1,2,3,4-Tetrahydroquinolin-8-amine to the ligand-binding domain of RORγ, leading to conformational changes that reduce the receptor’s activity. Additionally, the compound’s interaction with monoamine oxidase involves the inhibition of the enzyme’s catalytic activity, preventing the breakdown of monoamines and increasing their availability in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinolin-8-amine can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 1,2,3,4-Tetrahydroquinolin-8-amine can maintain its stability under specific storage conditions, such as protection from light and storage at low temperatures . Over time, the compound’s impact on cellular processes, such as gene expression and enzyme activity, can vary depending on its concentration and exposure duration.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroquinolin-8-amine vary with different dosages in animal models. At lower doses, the compound has been observed to enhance locomotor activity and improve behavioral outcomes in models of depression . At higher doses, it can exhibit toxic effects, such as reduced locomotor activity and potential neurotoxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of 1,2,3,4-Tetrahydroquinolin-8-amine.
Metabolic Pathways
1,2,3,4-Tetrahydroquinolin-8-amine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . The compound’s inhibition of monoamine oxidase can lead to altered metabolic flux and changes in metabolite levels, impacting neurotransmitter availability and signaling.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroquinolin-8-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
1,2,3,4-Tetrahydroquinolin-8-amine’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its biological effects . Understanding the subcellular localization of 1,2,3,4-Tetrahydroquinolin-8-amine is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILSBXJJIIFDGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)N)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068900 | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54012-92-9 | |
| Record name | 8-Amino-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54012-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054012929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Quinolinamine, 1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)
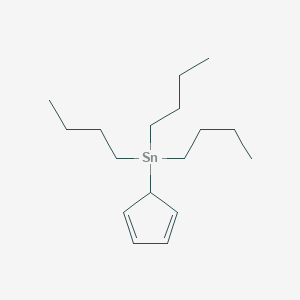
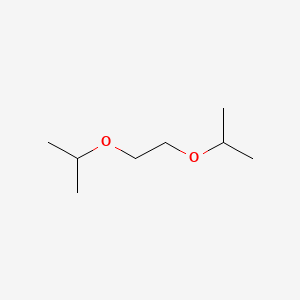


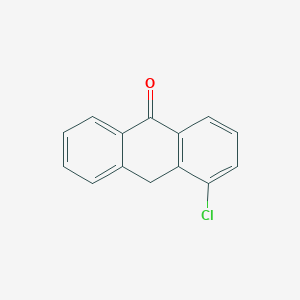





![Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B1593793.png)
